4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O5. This compound is known for its unique structure, which includes a methoxybenzoyl group, a carbohydrazonoyl group, and a bromobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with carbohydrazide to form 4-methoxybenzoyl carbohydrazide. This intermediate is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The methoxybenzoyl group can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The products include 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenol and 2-bromobenzoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazonoyl group may form hydrogen bonds with target molecules, enhancing binding affinity. The bromobenzoate group can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position.
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl benzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
359000-75-2 |
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Molecular Formula |
C22H17BrN2O4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-17-12-8-16(9-13-17)21(26)25-24-14-15-6-10-18(11-7-15)29-22(27)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
JZAASRSKNDZRPB-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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